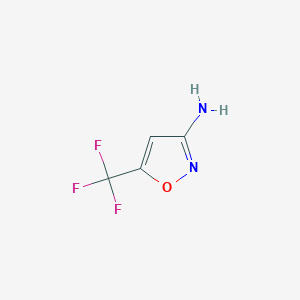

5-(Trifluoromethyl)isoxazol-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZJPSYNGYFWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575746 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-43-0 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)isoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group often imparts desirable properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document details the primary synthetic pathway, experimental protocols, and characterization data for this compound.

Synthetic Pathway Overview

The most direct and widely applicable synthesis of this compound involves a two-step process. The first step is a Claisen condensation reaction between ethyl trifluoroacetate and acetonitrile to yield the key intermediate, 4,4,4-trifluoro-3-oxobutanenitrile. This is followed by a cyclocondensation reaction of the β-ketonitrile with hydroxylamine, which forms the isoxazole ring with the desired 3-amino and 5-trifluoromethyl substituents.

An In-depth Technical Guide to 5-(Trifluoromethyl)isoxazol-3-amine and its Isomers for Researchers and Drug Development Professionals

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated isoxazoles highly sought-after building blocks in drug discovery. This technical guide focuses on 5-(Trifluoromethyl)isoxazol-3-amine, a compound for which detailed public information is limited, and provides a comprehensive overview of its better-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, as a valuable proxy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Computed Properties

The properties of trifluoromethylated isoxazolamines are crucial for their application in drug design. The table below summarizes key data for the well-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, which can serve as a reference for the expected properties of this compound.

| Property | Value | Reference |

| CAS Number | 108655-63-6 | [2] |

| Molecular Formula | C₄H₃F₃N₂O | [2] |

| Molecular Weight | 152.07 g/mol | [2] |

| Purity | ≥96% | [2] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [2] |

| LogP | 1.2756 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated isoxazoles often relies on cycloaddition reactions. While a specific protocol for this compound is not detailed in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous structures.

Proposed Synthetic Pathway for this compound

A potential synthetic route to the title compound could involve the reaction of a trifluoromethyl-containing building block with a suitable three-carbon synthon, followed by amination. A generalized workflow for the synthesis of such isoxazole derivatives is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for a Related Compound: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole

This protocol, adapted from a general procedure for synthesizing trifluoromethylated isoxazoles, illustrates the key [3+2] cycloaddition step.[3][4]

Materials:

-

Trifluoroacetohydroximoyl bromide (1.0 eq)

-

Phenylacetylene (2.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the trifluoroacetohydroximoyl bromide (1.0 eq) and phenylacetylene (2.0 eq) in toluene.

-

Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture using a syringe pump over 2 hours at room temperature. A white precipitate will form.

-

After the addition is complete, add hexane to the reaction mixture and filter off the white precipitate.

-

Wash the precipitate with ethyl acetate.

-

Combine the filtrates and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-3-(trifluoromethyl)isoxazole.[3][4]

Applications in Drug Discovery

The trifluoromethyl-isoxazole moiety is a privileged scaffold in drug development due to its favorable pharmacological properties.

Role as a Bioactive Pharmacophore

The trifluoromethyl group enhances metabolic stability and cell permeability, while the isoxazole ring can engage in various non-covalent interactions with biological targets. These attributes make trifluoromethylated isoxazoles valuable in the design of novel therapeutics.

Phenyl-Substituted Analogs as Research Probes

Phenyl-substituted trifluoromethyl isoxazolamines, such as 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (CAS 81465-84-1), serve as important intermediates in the synthesis of a range of bioactive molecules.[5][6] This compound is noted for its utility in developing novel therapeutic agents, particularly in oncology and neurology.[5] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[5][6] This analog has been investigated as a potent inhibitor of E. coli gyrase, highlighting its potential in the development of new antibacterial agents.[]

General Drug Discovery Workflow

The development of novel drugs from a trifluoromethylated isoxazole core typically follows a structured workflow, from initial design and synthesis to biological evaluation.

Caption: General workflow for isoxazole-based drug discovery.

Conclusion

While specific, in-depth technical data for this compound remains elusive in publicly accessible sources, a comprehensive understanding of its chemical nature and potential can be derived from its well-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, and general synthetic methodologies for related compounds. The trifluoromethyl-isoxazole scaffold is a validated and highly valuable pharmacophore in modern drug discovery. The information and proposed synthetic strategies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and applications.

References

In-Depth Technical Guide: Spectroscopic Data of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-(Trifluoromethyl)isoxazol-3-amine. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide combines known data for structurally related compounds with established principles of spectroscopic interpretation to present a comprehensive theoretical and practical analysis. This information is intended to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position.

-

CAS Number: 110234-43-0

-

Molecular Formula: C₄H₃F₃N₂O

-

Molecular Weight: 152.07 g/mol

The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 6.0 | Singlet | 1H | H4 (isoxazole ring) |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (JC-F in Hz) | Assignment |

| ~ 170 | Singlet | C3 (C-NH₂) |

| ~ 155 | Quartet (~40 Hz) | C5 (C-CF₃) |

| ~ 120 | Quartet (~270 Hz) | CF₃ |

| ~ 95 | Singlet | C4 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | CF₃ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| 1350 - 1100 | Strong | C-F stretch |

| 1250 - 1020 | Medium | C-N stretch |

| ~900 | Broad | N-H wag |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 152.02 | [M]⁺ |

| 153.02 | [M+H]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe is recommended to avoid background signals.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with a clean, empty crystal.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete, published experimental dataset for this specific molecule remains elusive, the provided data, based on analogous structures and spectroscopic principles, serves as a robust guide for researchers. The detailed experimental protocols and workflow visualization offer a practical framework for the successful characterization of this and similar compounds, facilitating their application in the advancement of pharmaceutical and chemical research.

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)isoxazol-3-amine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the 3-aminoisoxazole scaffold, a known pharmacophore. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis, and the methodology for acquiring its 1H NMR spectrum.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to be simple, exhibiting two key signals corresponding to the isoxazole ring proton and the amine protons. The electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the chemical shift of the adjacent H-4 proton. The amine protons at the C3 position are expected to appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Below is a table summarizing the predicted quantitative data for the 1H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (isoxazole ring) | 7.40 - 7.50 | Singlet (s) | 1H |

| -NH2 (amine) | 8.20 - 8.40 | Broad Singlet (br s) | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the amine protons can vary with sample concentration and temperature.

Experimental Protocols

Synthesis of this compound

A plausible and reliable method for the synthesis of 3-aminoisoxazoles involves the regioselective reaction of a β-keto nitrile with hydroxylamine, where the control of pH and temperature is crucial for directing the cyclization to the desired isomer.

Materials:

-

4,4,4-Trifluoroacetoacetonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous sodium hydroxide solution with ice-cooling.

-

Reaction with β-Keto Nitrile: To a solution of 4,4,4-trifluoroacetoacetonitrile in ethanol, the freshly prepared hydroxylamine solution is added. The reaction pH is maintained between 7 and 8.

-

Reaction Conditions: The reaction mixture is stirred at a temperature of ≤45°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

1H NMR Spectroscopic Analysis

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of DMSO-d6 in a small vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the DMSO-d6. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition: A standard one-pulse 1H NMR experiment is performed. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm). Integration of the signals is performed to determine the relative proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent 1H NMR analysis of this compound.

In-Depth Technical Guide: 13C NMR of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)isoxazol-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally related analogs to offer a robust and well-reasoned prediction of the chemical shifts and coupling constants. This information is critical for the identification, characterization, and purity assessment of this compound in research and development settings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of known spectral data for substituted trifluoromethylated isoxazoles. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are given in Hertz (Hz).

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (J) Hz | Multiplicity |

| C3 | 162 - 168 | - | Singlet |

| C4 | 95 - 105 | ~1-2 | Quartet |

| C5 | 155 - 160 | ~38 | Quartet |

| CF₃ | 118 - 122 | ~270 | Quartet |

Structural Assignment and Rationale

The structure of this compound with the predicted assignment of its ¹³C NMR signals is illustrated below.

Caption: Predicted ¹³C NMR signal assignments for this compound.

Rationale for Predictions:

-

C3 (Amine-bearing carbon): The presence of the electron-donating amino group is expected to shield this carbon, but its position within the heterocyclic ring system places it in a relatively deshielded environment. A chemical shift in the range of 162-168 ppm is anticipated.

-

C4 (Unsubstituted carbon): This carbon is adjacent to two carbons bearing electronegative groups. Its chemical shift is predicted to be in the range of 95-105 ppm. A small quartet splitting due to coupling with the CF₃ group is expected.

-

C5 (Trifluoromethyl-bearing carbon): The direct attachment of the highly electronegative trifluoromethyl group strongly deshields this carbon. A significant quartet splitting with a coupling constant of approximately 38 Hz is predicted, which is characteristic for a CF₃ group attached to a sp² carbon. The chemical shift is estimated to be between 155 and 160 ppm.

-

CF₃ (Trifluoromethyl carbon): The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. This signal is typically found in the 118-122 ppm range with a large coupling constant of around 270 Hz.

Experimental Protocol

While a specific experimental protocol for this compound is not available, the following represents a standard procedure for obtaining a ¹³C NMR spectrum of a similar heterocyclic compound.

Caption: General workflow for acquiring a ¹³C NMR spectrum.

Detailed Methodologies:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal resolution and sensitivity.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to encompass all expected ¹³C signals.

-

Use a pulse program with proton decoupling to simplify the spectrum to singlets (unless coupled to fluorine).

-

The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using an appropriate software package.

-

Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

-

The resulting spectrum should be carefully phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standard protocol for its experimental determination. These insights are valuable for researchers working on the synthesis, purification, and application of this and related compounds.

Physical and chemical properties of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Trifluoromethyl)isoxazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document also presents a comparative analysis with its more extensively characterized regioisomer, 3-(Trifluoromethyl)isoxazol-5-amine. The guide includes available physicochemical data, a plausible synthetic methodology based on established regioselective synthesis principles, and logical relationship diagrams to aid researchers in understanding the nuances of this compound and its isomer.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted isoxazoles particularly valuable scaffolds in drug design. This guide focuses on this compound, a less-documented isomer within this chemical class. Given the scarcity of detailed experimental data for this compound, we provide the available information and draw comparisons with its 3-(Trifluoromethyl)isoxazol-5-amine isomer to offer a broader context for researchers.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes the available information for the target compound and provides a comparative overview with its regioisomer, 3-(Trifluoromethyl)isoxazol-5-amine.

Table 1: Physicochemical Data of this compound and its Isomer

| Property | This compound | 3-(Trifluoromethyl)isoxazol-5-amine |

| CAS Number | 110234-43-0[1][2][3] | 108655-63-6[4] |

| Molecular Formula | C₄H₃F₃N₂O[1][2] | C₄H₃F₃N₂O[4] |

| Molecular Weight | 152.08 g/mol [1][2] | 152.07 g/mol [4] |

| IUPAC Name | This compound[1] | 3-(Trifluoromethyl)isoxazol-5-amine[4] |

| SMILES | NC1=NOC(C(F)(F)F)=C1[1] | NC1=CC(C(F)(F)F)=NO1[4] |

| Purity | 95-97% (Commercially available)[1][2] | ≥96%[4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[3] | 4°C, protect from light, stored under nitrogen[4] |

| Topological Polar Surface Area (TPSA) | Not available | 52.05 Ų[4] |

| logP (Predicted) | Not available | 1.2756[4] |

| Hydrogen Bond Acceptors | Not available | 3[4] |

| Hydrogen Bond Donors | Not available | 1[4] |

| Rotatable Bonds | Not available | 0[4] |

Note: The lack of extensive experimental data for this compound underscores the need for further research to fully characterize this compound.

Chemical Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the general method for the regioselective synthesis of 3-aminoisoxazoles.[5]

Objective: To synthesize this compound.

Materials:

-

4,4,4-Trifluoroacetoacetonitrile (β-ketonitrile precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or other suitable base

-

Appropriate solvent (e.g., ethanol, water)

-

Acid for cyclization step (e.g., HCl)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4,4,4-trifluoroacetoacetonitrile in a suitable solvent.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (to liberate free hydroxylamine) to the reaction mixture.

-

pH and Temperature Control: Maintain the pH of the reaction mixture between 7 and 8 and the temperature at or below 45°C. These conditions are reported to favor the attack of hydroxylamine on the nitrile functionality, leading to the formation of the 3-aminoisoxazole regioisomer.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cyclization: Upon completion of the initial reaction, acidify the mixture to facilitate the cyclization to the isoxazole ring.

-

Work-up and Purification: Perform a standard aqueous work-up to isolate the crude product. Purify the crude this compound by techniques such as column chromatography or recrystallization.

-

Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to confirm its identity and purity.

Reactivity and Chemical Behavior

While specific reactivity data for this compound is scarce, general principles of isoxazole and amine chemistry can be applied. The amino group at the 3-position is expected to exhibit nucleophilic properties, allowing for reactions such as acylation, alkylation, and diazotization. The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The electron-withdrawing trifluoromethyl group at the 5-position will influence the electron density of the isoxazole ring, potentially affecting its reactivity and the basicity of the amino group.

Spectral Characterization (Predicted)

-

¹H NMR: A singlet for the proton on the isoxazole ring and a broad singlet for the amine protons.

-

¹³C NMR: Signals corresponding to the carbons of the isoxazole ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet for the trifluoromethyl group.

-

IR Spectroscopy: Characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C=N and C=C stretching bands for the isoxazole ring, and strong C-F stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (152.08 g/mol ).

Logical Relationships

The relationship between this compound and its better-known isomer is crucial for researchers. Understanding that they are regioisomers with the same molecular formula and weight but different connectivity is fundamental to interpreting experimental data and predicting properties.

Applications in Research and Development

The trifluoromethyl-isoxazole scaffold is a recognized pharmacophore in medicinal chemistry. While specific biological activities for this compound are not well-documented, related compounds have shown a wide range of activities. The presence of the trifluoromethyl group and the amino functionality makes this compound an attractive building block for the synthesis of novel bioactive molecules for screening in various therapeutic areas.

Conclusion

This compound represents an intriguing yet under-characterized molecule within the family of fluorinated isoxazoles. This guide has consolidated the available information and provided a comparative context with its more studied isomer. The proposed synthetic pathway and predicted spectral characteristics offer a starting point for researchers interested in exploring this compound further. The clear need for more extensive experimental characterization presents an opportunity for future research to unlock the full potential of this and related molecules in drug discovery and materials science.

References

Unveiling the Structural Landscape of 5-(Trifluoromethyl)isoxazol-3-amine: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Characterization, and Predicted Crystallographic Features for Drug Discovery and Development

For scientists and professionals engaged in the intricate process of drug design and development, a profound understanding of a molecule's three-dimensional architecture is not just advantageous, it is fundamental. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy. This technical guide focuses on 5-(Trifluoromethyl)isoxazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this publication, this document serves as a comprehensive resource by providing:

-

A detailed, plausible synthetic route for the target compound, adapted from established methodologies for related trifluoromethylated isoxazoles.

-

A thorough experimental protocol for the characterization and crystallization of this compound, outlining the steps necessary to obtain high-quality single crystals suitable for X-ray diffraction analysis.

-

A summary of expected crystallographic parameters and intermolecular interactions, extrapolated from the analysis of closely related isoxazole derivatives found in the Cambridge Structural Database.

-

Visual workflows and diagrams to clearly illustrate key processes and concepts, aiding in the practical application of the described methods.

This guide is intended to empower researchers by providing a solid foundation for the synthesis, characterization, and structural elucidation of this compound and similar molecules, thereby accelerating the discovery of novel therapeutic agents.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound, based on analyses of structurally similar isoxazole derivatives. These values provide a useful benchmark for researchers undertaking the crystallographic analysis of this compound.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1000 - 1800 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.5 - 1.7 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, culminating in a cyclization reaction to form the isoxazole ring. The following protocol is a representative method adapted from literature procedures for analogous compounds.[1][2]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydride

-

Dry Tetrahydrofuran (THF)

-

Cyanogen bromide

Procedure:

-

Synthesis of Ethyl 3-hydroxyamino-4,4,4-trifluorobut-2-enoate: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water. Stir the mixture at room temperature for 4 hours. Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Cyclization to form 5-(Trifluoromethyl)isoxazol-3-ol: Dissolve the crude product from the previous step in dry THF and cool to 0 °C. Add sodium hydride (1.2 eq) portion-wise, and then allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with water and extract with diethyl ether. Dry the organic layer and concentrate to give the isoxazol-3-ol intermediate.

-

Amination to this compound: This step involves the conversion of the hydroxyl group to an amine. A possible route involves conversion to a leaving group followed by displacement with an amine source, or through a rearrangement reaction. Further optimization and specific reaction conditions would need to be determined empirically.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[3] The following protocol outlines the general steps involved.

1. Crystallization:

The growth of high-quality single crystals is a critical and often challenging step.[3] Common techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing the solubility and inducing crystallization.

2. Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded by a detector.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted beams, leading to an initial electron density map. This model is then refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and other structural parameters.[3]

Visualizing the Path to Structure

To further clarify the processes described, the following diagrams illustrate the chemical structure, a potential synthetic workflow, and the general procedure for X-ray crystallography.

Caption: Molecular structure of this compound.

Caption: Proposed synthesis of this compound.

Caption: General workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-(Trifluoromethyl)isoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process involving the formation of a key β-ketonitrile intermediate followed by a regioselective cyclization with hydroxylamine. This document details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the synthetic routes.

Pathway Overview: A Two-Step Approach

The synthesis of this compound is centered around the initial preparation of 4,4,4-trifluoro-3-oxobutanenitrile. This intermediate is then subjected to a cyclocondensation reaction with hydroxylamine, where careful control of the reaction pH is crucial for achieving the desired 3-amino-5-(trifluoromethyl) regioisomer.

Step 1: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

The initial and critical step is the Claisen condensation of ethyl trifluoroacetate with acetonitrile to yield 4,4,4-trifluoro-3-oxobutanenitrile. This reaction is typically carried out in the presence of a strong base.

Starting Materials for the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 5-(Trifluoromethyl)isoxazol-3-amine, a valuable building block in medicinal chemistry and drug development. The document details the core synthetic pathways, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthetic Strategy: Cyclization of a β-Ketonitrile

The most direct and widely recognized approach for the synthesis of 3-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. For the synthesis of this compound, the key starting materials are 4,4,4-Trifluoro-3-oxobutanenitrile (also known as trifluoroacetylacetonitrile) and Hydroxylamine (typically used as its hydrochloride salt).

The regioselectivity of the cyclization is a critical aspect of this synthesis. The reaction can potentially yield two isomers: the desired 3-amino-5-(trifluoromethyl)isoxazole and the undesired 5-amino-3-(trifluoromethyl)isoxazole. Control of pH and temperature is paramount to ensure the preferential formation of the 3-amino isomer. Specifically, maintaining a pH between 7 and 8 and a reaction temperature at or below 45°C directs the nucleophilic attack of hydroxylamine to the nitrile functionality, leading to the desired product.[1]

Primary Starting Materials

| Starting Material | Structure | Role in Synthesis |

| 4,4,4-Trifluoro-3-oxobutanenitrile |  | Provides the carbon backbone and the trifluoromethyl group for the isoxazole ring. |

| Hydroxylamine Hydrochloride |  | Serves as the source of the nitrogen and oxygen atoms for the isoxazole ring and the 3-amino group. |

Synthesis of the Key Starting Material: 4,4,4-Trifluoro-3-oxobutanenitrile

Experimental Protocol: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

Reaction: Claisen Condensation

Reactants:

-

Ethyl trifluoroacetate

-

Acetonitrile

-

Strong base (e.g., Sodium ethoxide, Sodium hydride)

-

Anhydrous solvent (e.g., Diethyl ether, THF)

Procedure:

-

A solution of a strong base (e.g., 1.1 equivalents of sodium ethoxide) in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Acetonitrile (1.0 equivalent) is added dropwise to the cooled solution (0 °C).

-

Ethyl trifluoroacetate (1.0 equivalent) is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the addition of an acidic solution (e.g., dilute HCl) to neutralize the base.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4,4-trifluoro-3-oxobutanenitrile, which can be purified by distillation.

Quantitative Data for the Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

| Reactant | Molar Ratio | Notes | Typical Yield | Reference |

| Ethyl trifluoroacetate | 1.0 | 70-85% | ||

| Acetonitrile | 1.0 - 1.2 | Excess acetonitrile can be used. | ||

| Sodium Ethoxide | 1.1 - 1.5 | A strong, non-nucleophilic base is crucial. |

Core Synthesis of this compound

Experimental Protocol: Cyclization Reaction

Reactants:

-

4,4,4-Trifluoro-3-oxobutanenitrile

-

Hydroxylamine hydrochloride

-

Base (e.g., Sodium bicarbonate, Sodium acetate)

-

Solvent (e.g., Ethanol, Water, or a mixture)

Procedure:

-

Hydroxylamine hydrochloride (1.1 equivalents) is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

-

A base (e.g., sodium bicarbonate) is added to the solution to adjust the pH to approximately 7-8.

-

4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equivalent) is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 40-45 °C) for several hours until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is partially removed under reduced pressure.

-

The crude product is collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data for the Synthesis of this compound

| Reactant | Molar Ratio | Reaction Conditions | Typical Yield | Reference |

| 4,4,4-Trifluoro-3-oxobutanenitrile | 1.0 | pH 7-8, Temp ≤ 45°C | 60-75% (estimated based on similar reactions) | [1] |

| Hydroxylamine Hydrochloride | 1.1 - 1.2 | |||

| Base (e.g., NaHCO₃) | As needed to maintain pH |

Alternative Starting Materials and Synthetic Routes

While the cyclization of 4,4,4-trifluoro-3-oxobutanenitrile is the most direct route, other starting materials can be employed to construct the 5-(trifluoromethyl)isoxazole core, which may then be functionalized to introduce the 3-amino group.

-

From Trifluoroacetohydroximoyl Halides: Trifluoroacetohydroximoyl bromide or chloride can undergo a [3+2] cycloaddition reaction with an appropriate alkyne. To obtain the 3-amino derivative, a protected amino alkyne or a precursor could be used. This route, however, is often more complex and may involve more synthetic steps.

-

From Trifluoromethyl-Substituted Ynones: The reaction of trifluoromethyl-substituted ynones with hydroxylamine can lead to the formation of 5-(trifluoromethyl)isoxazoles.[5][6][7] Subsequent introduction of the amino group at the 3-position would be required, which can be challenging.

Visualizations

Caption: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile.

Caption: Core synthesis of the target molecule.

Caption: Regioselectivity control in the cyclization reaction.

References

- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for professionals in the field of drug development and chemical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. Key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃N₂O | [1] |

| Molecular Weight | 152.07 g/mol | [1] |

| CAS Number | 110234-43-0 | [1][2] |

| SMILES | NC1=NOC(C(F)(F)F)=C1 | [1] |

| InChI Key | LNZJPSYNGYFWKE-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Synthetic Workflow for Trifluoromethylated Isoxazoles

A plausible synthetic approach for this compound would likely involve the cycloaddition of a trifluoromethyl-containing nitrile oxide with an appropriate enamine or a related synthon bearing a protected amino group. The general workflow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: [3+2] Cycloaddition for a Related Trifluoromethylated Isoxazole

While a specific protocol for the title compound is unavailable, the following is a representative experimental procedure for the synthesis of a 3-(trifluoromethyl)isoxazole derivative, which illustrates the key steps of the [3+2] cycloaddition methodology.

Materials:

-

Trifluoroacetohydroximoyl bromide

-

Alkyne (e.g., phenylacetylene)

-

Triethylamine (Et₃N)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the trifluoroacetohydroximoyl bromide (1.0 eq) and the alkyne (2.0 eq) in toluene.

-

Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. The formation of a white precipitate will be observed.

-

After the addition is complete, add hexane to the reaction mixture and filter off the precipitate.

-

Wash the precipitate with ethyl acetate.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated isoxazole.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although a complete set of spectra for this specific isomer is not publicly available, the expected characteristic signals can be inferred from data on related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the amine protons (NH₂) and the isoxazole ring proton. The chemical shift of the ring proton will be influenced by the adjacent trifluoromethyl and amine groups. |

| ¹³C NMR | Resonances for the carbon atoms of the isoxazole ring and the trifluoromethyl group. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₄H₃F₃N₂O). Fragmentation patterns would be characteristic of the isoxazole ring structure. |

| IR Spec. | Absorption bands corresponding to N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C=N stretching of the isoxazole ring, and strong C-F stretching bands for the trifluoromethyl group. |

Applications in Drug Discovery and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of isoxazole-containing molecules.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, trifluoromethylated isoxazole derivatives have been investigated for their activity against a range of biological targets. The general workflow for identifying the mechanism of action of such a compound is outlined below.

Caption: A logical workflow for target identification and pathway analysis.

The trifluoromethyl group can play a crucial role in enhancing the binding affinity and selectivity of a molecule for its target protein. Its electron-withdrawing nature can influence the electronic properties of the isoxazole ring, while its lipophilicity can improve cell membrane permeability and overall pharmacokinetic profile.

Safety Information

Based on available safety data for this class of compounds, this compound should be handled with care. The following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a trifluoromethyl group and an isoxazole core provides a versatile scaffold for the development of new drugs. Further research into the specific synthesis, biological activity, and spectroscopic properties of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility Profile of 5-(Trifluoromethyl)isoxazol-3-amine

Foreword: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation hurdles. This guide provides a comprehensive framework for understanding and determining the solubility of 5-(Trifluoromethyl)isoxazol-3-amine (CAS No. 110234-43-0), a heterocyclic amine of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and detailed experimental protocols necessary to elucidate its solubility profile.

The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability and improve membrane permeability by increasing lipophilicity.[1][2] However, this increased lipophilicity frequently comes at the cost of reduced aqueous solubility. Therefore, a thorough understanding of the solubility of this compound is paramount for any research and development program involving this scaffold.

Physicochemical Properties and Predicted Solubility Behavior

A comprehensive understanding of a compound's physicochemical properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-(Trifluoromethyl)isoxazol-5-amine | 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine |

| CAS Number | 110234-43-0 | 108655-63-6 | 81465-84-1 |

| Molecular Formula | C₄H₃F₃N₂O | C₄H₃F₃N₂O | C₁₀H₇F₃N₂O |

| Molecular Weight | 152.07 g/mol | 152.07 g/mol [3] | 228.17 g/mol [1][2][4] |

| Calculated LogP | Not available | 1.2756[3] | 2.9426 (for 3-CF3 isomer)[5] |

| Topological Polar Surface Area (TPSA) | Not available | 52.05 Ų[3] | 52.05 Ų[5] |

| Melting Point | Not available | Not available | 141 - 144 °C[1][4] |

| Appearance | Not available | Not available | Pale yellow crystalline solid[1][4] |

The calculated LogP of the isomeric 3-(Trifluoromethyl)isoxazol-5-amine suggests a moderate degree of lipophilicity.[3] It is reasonable to hypothesize that this compound will exhibit similar characteristics. The presence of the amine and isoxazole ring provides hydrogen bonding capabilities, which will contribute to its solubility in polar solvents. However, the potent electron-withdrawing nature of the trifluoromethyl group will significantly influence the pKa of the amine, which in turn will dictate its pH-dependent solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6][7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to allow equilibrium to be reached.

Rationale for the Shake-Flask Method

The shake-flask method is widely accepted due to its simplicity and its ability to provide a true measure of thermodynamic solubility when performed correctly.[6] It allows for the determination of solubility in a variety of solvents and buffer systems, which is crucial for understanding how a compound will behave in different physiological environments. The extended incubation period ensures that the dissolution process has reached a true equilibrium.[8]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, organic solvents like Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, it is crucial to avoid disturbing the solid material.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be assessed.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 81465-84-1: 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolam… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Stability of 5-(Trifluoromethyl)isoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous therapeutic agents, and the inclusion of a trifluoromethyl (CF3) group can substantially enhance metabolic stability, lipophilicity, and binding affinity. Understanding the chemical stability of this molecule is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle—from synthesis and formulation to storage and administration.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways based on the known reactivity of the isoxazole ring and provides detailed, generalized experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 108655-63-6

-

Molecular Formula: C₄H₃F₃N₂O

-

Molecular Weight: 152.07 g/mol

-

Structure:

The molecule features a 5-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted with an amine group at the 3-position and a highly electron-withdrawing trifluoromethyl group at the 5-position. These substituents significantly influence the electronic properties and reactivity of the isoxazole core.

Predicted Stability Profile

While specific experimental data for this compound is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of isoxazole derivatives and related compounds.

-

Hydrolytic Stability: The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis is a known degradation pathway for some isoxazoles, often initiated by protonation of the ring nitrogen.[1] The strong electron-withdrawing nature of the CF3 group may influence the rate of hydrolysis. The trifluoromethyl group itself can be surprisingly susceptible to hydrolysis under certain, typically harsh, conditions to form a carboxylic acid, though this is less common.[2][3]

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the amine group. The isoxazole ring itself is generally stable to mild oxidizing agents, but strong oxidants could potentially lead to degradation.

-

Photostability: Isoxazole rings are known to be photolabile. The weak N-O bond is prone to cleavage upon exposure to UV radiation, which can lead to complex rearrangements, often through an azirine intermediate, to form oxazoles or other products.[4][5][6] Therefore, significant degradation upon exposure to light, as stipulated in ICH Q1B guidelines, is anticipated.

-

Thermal Stability: In the solid state, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Pyrolysis studies on isoxazole and its derivatives show that high temperatures can induce ring cleavage and rearrangement.[7][8][9]

Quantitative Stability Data

Comprehensive quantitative data from forced degradation studies on this compound are not publicly available. Such data are typically generated by pharmaceutical manufacturers as part of the drug development and regulatory submission process. The goal of these studies is to achieve a target degradation of 5-20% to ensure that analytical methods are truly stability-indicating.[10][11][12]

The following table structure is provided as a template for presenting such data once generated.

| Stress Condition | Parameters | Duration | % Degradation of Active Moiety | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Data not available | Data not available |

| 60°C | ||||

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Data not available | Data not available |

| 60°C | ||||

| Neutral Hydrolysis | Purified Water | 72 hours | Data not available | Data not available |

| 80°C | ||||

| Oxidative | 3% H₂O₂ | 24 hours | Data not available | Data not available |

| Ambient Temp. | ||||

| Photolytic (Solid) | ICH Q1B Option 2 | N/A | Data not available | Data not available |

| (1.2 million lux·h / 200 W·h/m²) | ||||

| Photolytic (Solution) | ICH Q1B Option 2 | N/A | Data not available | Data not available |

| (in 0.1 M HCl) | ||||

| Thermal (Solid) | 105°C | 7 days | Data not available | Data not available |

Potential Degradation Pathways & Experimental Workflows

Based on established chemical principles, several degradation pathways can be postulated. The most common degradation route for isoxazoles under hydrolytic stress involves ring opening.

Caption: Plausible acid-catalyzed hydrolytic degradation pathway.

The workflow for a forced degradation study is a systematic process designed to generate potential degradation products and validate a stability-indicating analytical method.

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines.[13][14] The concentration of the drug substance in solution is typically 1 mg/mL.

6.1 Acid and Base Hydrolysis

-

Preparation: Prepare solutions of the drug substance in 0.1 M HCl and 0.1 M NaOH.

-

Stress: Incubate the solutions in a thermostatically controlled water bath at 60-80°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

-

Neutralization: For the acidic solution, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis. For the basic solution, neutralize with 0.1 M HCl.

-

Analysis: Analyze the samples by a suitable, validated analytical method (e.g., HPLC-UV/MS). A control sample stored at refrigerated conditions should be analyzed concurrently.

6.2 Oxidative Degradation

-

Preparation: Prepare a solution of the drug substance in a 3-6% solution of hydrogen peroxide (H₂O₂).

-

Stress: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time points (e.g., 6, 12, 24 hours).

-

Analysis: Analyze the samples immediately by HPLC. A control sample in the same solvent without H₂O₂ should be analyzed for comparison.

6.3 Thermal Degradation (Solid State)

-

Preparation: Place a sufficient quantity of the solid drug substance in a petri dish or suitable vial, creating a thin layer.

-

Stress: Expose the sample to dry heat in a calibrated oven (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).

-

Sampling: At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

-

Analysis: Analyze the sample by HPLC. Compare the results against an unstressed control sample.

6.4 Photostability Testing

-

Standard: Follow the protocol outlined in the ICH Q1B guideline.

-

Preparation: Expose both the solid drug substance and a solution of the drug substance (e.g., in water or acetonitrile) to a light source. A dark control, wrapped in aluminum foil, should be placed alongside the test samples.

-

Stress: The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After exposure, analyze the light-exposed and dark control samples by HPLC.

Conclusion

This compound, like many isoxazole-containing compounds, is predicted to be susceptible to degradation under hydrolytic (acidic) and photolytic conditions. The weak N-O bond within the isoxazole ring is the most probable site of initial degradation. While quantitative data is not publicly available, the methodologies and potential degradation pathways described in this guide provide a robust framework for researchers to design and execute formal stability and forced degradation studies. Such studies are critical for developing stable formulations and establishing appropriate storage conditions, thereby ensuring the compound's integrity and performance in its intended application.

References

- 1. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biomedres.us [biomedres.us]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

The Rise of Trifluoromethylated Isoxazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This "super-halogen" imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, often leading to superior drug candidates.[1][2][3] When combined with the versatile isoxazole core, a five-membered heterocycle known for its broad spectrum of biological activities, a powerful new class of compounds emerges: trifluoromethylated isoxazoles.[1][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of these promising molecules.

Synthetic Strategies: Accessing the Trifluoromethylated Isoxazole Core

The synthesis of trifluoromethylated isoxazoles presents unique challenges, primarily due to the difficulty of introducing the CF3 group.[1][5] However, several innovative methodologies have been developed to overcome these hurdles, providing efficient access to diverse derivatives.

A prevalent and powerful method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide.[4][6] This reaction allows for the regioselective formation of 3,4,5-trisubstituted isoxazoles.[6] Variations of this approach, including solid-phase synthesis and intramolecular cycloadditions, have expanded the accessible chemical space.[7][8]

One notable metal-free approach utilizes readily available chalcones, sodium triflinate (CF3SO2Na) as the trifluoromethyl source, and tert-butyl nitrite (tBuONO) as both an oxidant and a source of nitrogen and oxygen.[1][5] This cascade reaction proceeds through a regio- and stereoselective trifluoromethyloximation, cyclization, and elimination to yield fully substituted 4-(trifluoromethyl)isoxazoles in moderate to good yields.[1][9]

Another strategy involves the diastereoselective trifluoromethylation of isoxazole triflones using the Ruppert-Prakash reagent (Me3SiCF3).[10] This method allows for the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, which can be further modified.[10]

An acid-switchable synthesis provides a novel pathway to either 4-trifluoroacetyltriazoles or 5-trifluoromethylisoxazoles from the reaction of CF3-ynones with sodium azide, depending on the reaction conditions.[11]

The following workflow illustrates a general approach to the synthesis and evaluation of novel trifluoromethylated isoxazoles.

Biological Activities and Therapeutic Potential

Trifluoromethylated isoxazoles have demonstrated significant potential in various therapeutic areas, most notably in oncology and metabolic diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this class of compounds. For instance, a series of 4-(trifluoromethyl)isoxazoles were evaluated against human breast cancer (MCF-7), murine breast cancer (4T1), and human prostate cancer (PC-3) cell lines.[5][9]

Notably, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited an IC50 value of 2.63 µM against MCF-7 cells.[5][9] This represents an almost eight-fold increase in activity compared to its non-trifluoromethylated analog (IC50 = 19.72 µM), underscoring the profound impact of the CF3 group on anticancer potency.[2][5][9] Further investigations revealed that these compounds induce apoptosis and affect the cell cycle.[2][5]

| Compound | Cell Line | IC50 (µM) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63[5][9] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 3.09[5][9] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analog) | MCF-7 | 19.72[5][9] |

Antidiabetic and Anti-Obesity Activity

Trifluoromethylated flavonoid-based isoxazoles have emerged as promising agents for the management of diabetes and obesity. These hybrid molecules have been shown to be effective inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[12]

One of the most potent compounds, a trifluoromethylated flavonoid-based isoxazole with a fluorine substituent, exhibited an IC50 value of 12.6 ± 0.2 µM, which is comparable to the standard drug acarbose (IC50 = 12.4 ± 0.1 µM).[12][13] Molecular docking studies have suggested that these compounds interact with key residues in the active site of the α-amylase enzyme.[12]

| Compound | α-Amylase Inhibition IC50 (µM) |

| Trifluoromethylated flavonoid-based isoxazole (3b) | 12.6 ± 0.2[12][13] |

| Acarbose (standard) | 12.4 ± 0.1[12][13] |

The following diagram illustrates a potential signaling pathway impacted by trifluoromethylated isoxazoles in cancer cells, leading to apoptosis.

Experimental Protocols

General Procedure for the Synthesis of 4-(Trifluoromethyl)isoxazoles via Metal-Free Cascade Reaction[1][9]

-

Starting Materials: Substituted chalcone (1 equivalent), sodium triflinate (CF3SO2Na, 3 equivalents), and tert-butyl nitrite (tBuONO, 4 equivalents).

-

Solvent: A suitable organic solvent such as Dichloromethane (DCM).

-

Reaction Conditions: The reactants are stirred in the solvent at room temperature.

-

Reaction Progression: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)isoxazole.

General Procedure for 1,3-Dipolar Cycloaddition for the Synthesis of Trifluoromethylated Flavonoid-Based Isoxazoles[14]

-

Preparation of Nitrile Oxides: The appropriate aryl aldehyde is converted to the corresponding aldoxime by treatment with hydroxylamine hydrochloride. The aldoxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the hydroximoyl chloride. The nitrile oxide is generated in situ from the hydroximoyl chloride by the addition of a base, such as triethylamine (TEA).

-

Cycloaddition: The trifluoromethylated flavonoid containing an alkyne moiety (dipolarophile) is dissolved in a suitable solvent (e.g., DMF). The in situ generated nitrile oxide is then added to this solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature.

-

Work-up and Purification: The reaction mixture is worked up by standard procedures, and the resulting trifluoromethylated flavonoid-based isoxazole is purified by recrystallization or column chromatography.

In Vitro α-Amylase Inhibition Assay[12]

-

Enzyme and Substrate: Porcine pancreatic α-amylase and starch are used as the enzyme and substrate, respectively.

-

Test Compounds: The synthesized trifluoromethylated isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO).

-

Assay Procedure: A mixture of the test compound, α-amylase solution, and buffer is pre-incubated. The reaction is initiated by the addition of the starch solution.

-

Detection: The reaction is stopped after a specific incubation time by adding dinitrosalicylic acid (DNS) reagent. The amount of reducing sugar produced is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion